

An In Vitro Comparative Analysis of Enteric-Coated Pancreatin Preparations

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Compound of Interest

Compound Name: *Pancreatin*

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This guide provides an objective in vitro comparison of various commercially available enteric-coated **pancreatin** preparations. The performance of these products is evaluated based on key parameters such as enzyme activity, dissolution profiles under simulated physiological pH conditions, and stability in acidic environments. The data presented is compiled from multiple scientific studies to offer a comprehensive overview for research, development, and clinical consideration. Pancreatic enzyme replacement therapy is the standard of care for exocrine pancreatic insufficiency, and the efficacy of these treatments is highly dependent on the formulation's ability to protect the enzymes from gastric acid and release them in the duodenum.^{[1][2][3][4]}

Comparative Performance Data

The following tables summarize the quantitative data from various in vitro studies, comparing different enteric-coated **pancreatin** preparations. These studies highlight significant variability among products, even those with similar labeled enzyme content, underscoring that they may not be bioequivalent.^{[1][2][4][5]}

Table 1: Lipase Activity as a Percentage of Labeled Claim

Preparation	Lipase Activity (% of Labeled Claim)	Reference
Creon® 20 Minimicrospheres	>120%	[5]
Pancrease® MT 20	>120%	[5]
Ultrase® MT 20	>120%	[5]
Pangestyme™ CN-20	>165% (in 4 of 5 batches)	[5]
Pancrelipase 20,000 URL	~100%	[5]
Lipram® CR 20	>165% (in 1 of 4 batches)	[5]
Creon® (10,000, 25,000, 40,000)	>90%	[3]
Agna™ (10,000, 25,000)	<90%	[3]
Enzar™ (10,000)	<90%	[3]
Panlipase® (10,000, 25,000)	<90%	[3]
Kreon® (10,000, 25,000)	≥100%	[4]
Lipancrea® (8,000, 16,000)	≥100%	[4]

Table 2: Dissolution and Enzyme Release at Various pH Levels

Preparation	pH 5.0	pH 5.2	pH 5.4	pH 5.6	pH ≥ 5.8	Reference
% Dissolution within 30 min						
Creon®	≤15%	-	-	>90%	>90%	[6]
Creon® Forte	≤15%	-	-	>90%	>90%	[6]
Pancrease ®	≤15%	-	-	-	>90%	[6]
Pancrease ® HL	43%	>50%	-	>90%	>90%	[6]
Panzytrat®	≤15%	>50%	-	>90%	>90%	[6]
Enzyme Release Onset (pH)						
Eurobiol® 25000	Significant release ($t_{1/2}$ = 71 min)	-	-	-	-	[1][2]
Creon® 25000	-	-	Release begins ($t_{1/2}$ = 49.2 min)	-	-	[1][2]
% Lipase Activity Released after 60 min						
Creon® 20 Minimicros pheres	Minimal	-	-	-	Rapid release at pH ≥6.0	[5]

Lipram® CR 20	Minimal	-	-	-	Rapid release at pH ≥6.0	[5]
Pangestym e™ CN-20	72-78%	-	-	-	-	[5]
Pancrelipa se 20,000 URL	61-68%	-	-	-	-	[5]
Creon® and Aгна™ products	No release	-	-	-	Immediate release at pH 6.0	[3]
Enzar™ and Panlipase ® products	Premature release	-	-	-	-	[3]

Table 3: Acid Stability (Residual Lipase Activity after Exposure to Simulated Gastric Fluid)

Preparation	Residual Lipase Activity	Test Conditions	Reference
Creon® 20 Minimicrospheres	>80%	pH < 6.0	[5]
Lipram® CR 20	>80%	pH < 6.0	[5]
Ultrase® MT 20	>80%	pH < 6.0	[5]
Pancrease® MT 20	>80%	pH < 6.0	[5]
Pangestyme™ CN-20	9% to 75% (batch variability)	2 hours at pH 1.0	[5]
Pancrelipase 20,000 URL	1%	2 hours at pH 1.0	[5]
Creon®, Agna™, Enzar™	Protected	2 hours in simulated gastric fluid (pH 1)	[3]
Panlipase®	Significantly reduced	2 hours in simulated gastric fluid (pH 1)	[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Dissolution Testing

This test evaluates the release of enzymes from the enteric-coated preparations at different pH levels, simulating the transit from the stomach to the small intestine.

- Apparatus: USP Dissolution Testing Apparatus (e.g., paddle method).
- Procedure:
 - Two capsules of the **pancreatin** preparation are placed in a buffer solution at 37°C.[6]
 - The dissolution medium is stirred, typically at 125 rpm.[6]

- A two-stage dissolution test is often employed:
 - Acid Stage (Simulated Gastric Fluid): The preparation is first exposed to an acidic medium (e.g., pH 1.0-4.0) for a specified period (e.g., 1-2 hours) to assess the resistance of the enteric coating.[\[3\]](#)[\[5\]](#)[\[7\]](#)
 - Buffer Stage (Simulated Intestinal Fluid): The preparation is then transferred to a buffer solution with a higher pH (e.g., pH 5.0 to 6.8) to simulate the conditions of the duodenum.[\[5\]](#)[\[6\]](#)[\[8\]](#)
- Samples of the dissolution medium are collected at regular intervals.[\[6\]](#)
- The concentration of released protein (as an indicator of enzyme release) is measured by monitoring the extinction at 280 nm, or the activity of a specific enzyme (typically lipase) is assayed.[\[6\]](#)

Enzyme Activity Assays

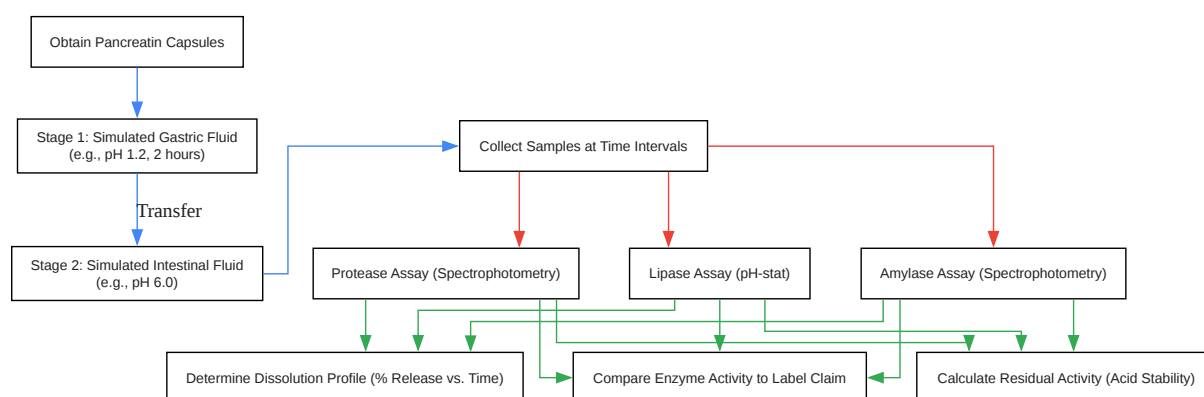
These assays quantify the enzymatic activity of lipase, amylase, and protease in the preparations.

- Lipase Activity:
 - Method: A common method is the pH-stat technique.[\[9\]](#)
 - Principle: The hydrolysis of a substrate (e.g., olive oil or tributyrin) by lipase releases free fatty acids. The pH-stat automatically titrates these fatty acids with a standardized sodium hydroxide (NaOH) solution to maintain a constant pH. The rate of NaOH consumption is proportional to the lipase activity.[\[9\]](#)
 - Procedure: The assay is typically performed according to European Pharmacopoeia (EP) or United States Pharmacopeia (USP) guidelines.[\[3\]](#)[\[8\]](#)
- Amylase Activity:
 - Method: Spectrophotometric stop reaction.[\[9\]](#)

- Principle: Amylase hydrolyzes starch into reducing sugars (like maltose). The amount of reducing sugar produced is quantified colorimetrically after reaction with 3,5-dinitrosalicylic acid.[9]
- Unit Definition: One unit typically liberates 1.0 mg of maltose from starch in 3 minutes at pH 6.9 and 20°C.[9]
- Protease Activity:
 - Method: Spectrophotometric assay using a substrate like casein.
 - Principle: Protease digests the casein substrate. The reaction is stopped, and the undigested casein is precipitated. The amount of soluble peptides remaining in the supernatant is measured by absorbance at a specific wavelength.

Visualizations

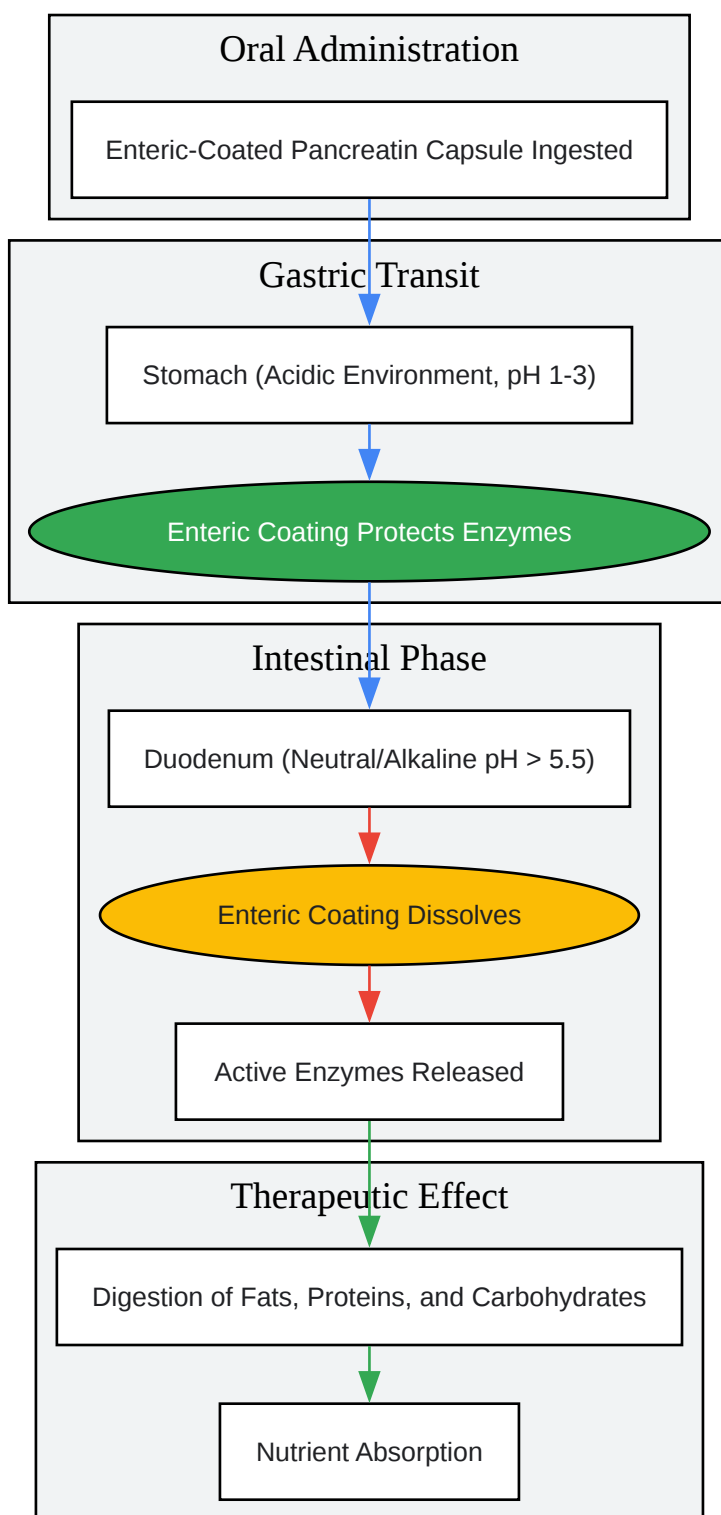
In Vitro Evaluation Workflow for Enteric-Coated Pancreatin



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Caption: Workflow for the in vitro analysis of **pancreatin** preparations.

Logical Relationship of Pancreatin Formulation to Therapeutic Action



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Caption: The journey of an enteric-coated **pancreatin** preparation.

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